2-Morpholin-4-ylquinoline-3-carbaldehyde chemical structure
2-Morpholin-4-ylquinoline-3-carbaldehyde chemical structure
An In-depth Technical Guide to 2-Morpholin-4-ylquinoline-3-carbaldehyde: Synthesis, Characterization, and Therapeutic Potential
Introduction
In the landscape of medicinal chemistry, the quinoline nucleus stands as a "privileged scaffold," forming the core of numerous natural products and synthetic compounds with a vast spectrum of biological activities.[1][2] Its derivatives have demonstrated significant potential as anticancer, antimalarial, anti-inflammatory, and antibacterial agents.[2] The strategic functionalization of the quinoline ring allows for the fine-tuning of its pharmacological profile. This guide focuses on a specific, highly functionalized derivative: 2-Morpholin-4-ylquinoline-3-carbaldehyde .
This molecule is distinguished by the incorporation of two key pharmacophores: the quinoline core, a morpholine ring at the 2-position, and a reactive carbaldehyde group at the 3-position. The morpholine moiety is another cornerstone of drug design, frequently employed to enhance aqueous solubility, improve metabolic stability, and provide critical hydrogen bond interactions with biological targets, such as protein kinases.[3][4] The carbaldehyde group serves as a versatile chemical handle, enabling further structural elaboration to explore structure-activity relationships (SAR).
This document, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical structure, synthesis, and potential biological significance of 2-Morpholin-4-ylquinoline-3-carbaldehyde, positioning it as a valuable intermediate and a potential lead compound in modern therapeutic discovery.
Chemical Identity and Structural Elucidation
The structure of 2-Morpholin-4-ylquinoline-3-carbaldehyde is defined by a quinoline ring system where the C2 position is substituted with a morpholine ring via its nitrogen atom, and the C3 position bears a formyl (carbaldehyde) group.
| Identifier | Value |
| IUPAC Name | 2-morpholin-4-ylquinoline-3-carbaldehyde |
| CAS Number | 326008-62-2[5] |
| Molecular Formula | C₁₄H₁₄N₂O₂[6] |
| Molecular Weight | 242.28 g/mol |
| Canonical SMILES | C1COCCN1C2=NC3=CC=CC=C3C=C2C=O[6] |
The quinoline ring system is inherently planar. However, steric hindrance from the bulky morpholine group at the ortho position can cause the adjacent carbaldehyde group to twist slightly out of this plane.[7] The morpholine ring typically adopts a stable chair conformation. This three-dimensional arrangement is critical for its interaction with biological macromolecules.
Synthesis and Reaction Mechanism
The most efficient and common synthesis of 2-Morpholin-4-ylquinoline-3-carbaldehyde is a two-step process. It begins with the construction of a key intermediate, 2-chloroquinoline-3-carbaldehyde, via the Vilsmeier-Haack reaction, followed by a nucleophilic aromatic substitution (SNAr) with morpholine.[2][8]
Step 1: Vilsmeier-Haack Cyclization to form 2-Chloroquinoline-3-carbaldehyde
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds and can be adapted for the one-pot cyclization of N-arylacetamides to form 2-chloro-3-formylquinolines.[9]
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium salt, known as the Vilsmeier reagent.[9]
-
Electrophilic Attack and Cyclization: The N-arylacetamide attacks the Vilsmeier reagent. A subsequent intramolecular cyclization, followed by dehydration and elimination, yields the stable 2-chloroquinoline-3-carbaldehyde intermediate.[9] The presence of electron-donating groups on the N-arylacetamide generally improves reaction yields.[9]
Step 2: Nucleophilic Aromatic Substitution (SNAr) with Morpholine
The chlorine atom at the C2 position of the quinoline ring is activated towards nucleophilic attack. This allows for its efficient displacement by a suitable nucleophile.
-
Nucleophilic Attack: The nitrogen atom of morpholine acts as a nucleophile, attacking the electron-deficient C2 carbon of the quinoline ring.
-
Leaving Group Departure: The chloride ion is eliminated, and following a workup, the final product, 2-Morpholin-4-ylquinoline-3-carbaldehyde, is formed. This substitution reaction is a common strategy for introducing amine-containing heterocycles onto the quinoline scaffold.[2]
Caption: Synthetic workflow for 2-Morpholin-4-ylquinoline-3-carbaldehyde.
Experimental Protocol: Synthesis of 2-Morpholin-4-ylquinoline-3-carbaldehyde
This protocol is a representative example based on established methodologies for similar transformations.[2][7]
Part A: Synthesis of 2-Chloroquinoline-3-carbaldehyde (Intermediate)
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 3 eq.) to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 7 eq.) dropwise to the cooled DMF with constant stirring. Allow the mixture to stir for 30 minutes at 0°C to form the Vilsmeier reagent.
-
Addition of Substrate: Add N-phenylacetamide (1 eq.) portion-wise to the reaction mixture, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90°C for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Cool the mixture to room temperature and carefully pour it into crushed ice with vigorous stirring.
-
Neutralization & Isolation: Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms. Filter the solid product, wash it with cold water, and dry it under a vacuum. The crude 2-chloroquinoline-3-carbaldehyde can be purified by recrystallization from ethyl acetate or used directly in the next step.[10]
Part B: Synthesis of 2-Morpholin-4-ylquinoline-3-carbaldehyde (Final Product)
-
Reaction Setup: To a solution of 2-chloroquinoline-3-carbaldehyde (1 eq.) in a suitable solvent such as ethanol or DMF, add morpholine (1.5 eq.).
-
Base Addition: Add a base, such as potassium carbonate (K₂CO₃, 2 eq.), to act as an acid scavenger.
-
Reaction: Reflux the mixture overnight. Monitor the reaction completion by TLC.
-
Isolation: After cooling, pour the reaction mixture into water. The product will often precipitate out. If not, extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 2-Morpholin-4-ylquinoline-3-carbaldehyde.
Physicochemical and Spectroscopic Data
The structural confirmation of 2-Morpholin-4-ylquinoline-3-carbaldehyde relies on standard analytical techniques. The expected data are summarized below.
| Property / Technique | Expected Observation |
| Appearance | Off-white to yellow solid |
| Infrared (IR) Spectroscopy | ~1690 cm⁻¹ (C=O stretch, aldehyde), ~2800-2700 cm⁻¹ (C-H stretch, aldehyde), ~1600-1450 cm⁻¹ (C=C and C=N aromatic stretches)[10] |
| ¹H NMR Spectroscopy | δ 9.5-10.6 ppm (singlet, 1H, -CHO), δ 7.5-8.8 ppm (multiplets, 5H, quinoline protons), δ ~3.8 ppm (triplet, 4H, morpholine -CH₂-O-), δ ~3.4 ppm (triplet, 4H, morpholine -CH₂-N-)[10] |
| ¹³C NMR Spectroscopy | δ ~190 ppm (C=O, aldehyde), δ ~160 ppm (C2-quinoline), δ ~115-150 ppm (aromatic carbons), δ ~66 ppm (morpholine -CH₂-O-), δ ~47 ppm (morpholine -CH₂-N-)[1] |
| Mass Spectrometry (ESI+) | [M+H]⁺ peak at m/z = 243.11 |
Biological Activity and Therapeutic Potential
While specific biological data for 2-Morpholin-4-ylquinoline-3-carbaldehyde is not extensively published, the activities of closely related analogues provide strong evidence for its therapeutic potential, particularly in oncology.
Anticancer Potential as a Kinase Inhibitor
Many potent kinase inhibitors incorporate a morpholine group, which often occupies the solvent-exposed region of the ATP-binding pocket and forms a crucial hydrogen bond with a backbone nitrogen atom in the hinge region of the kinase.[11][12] The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[12] Several PI3K inhibitors feature a morpholine-substituted heterocyclic core.
Derivatives of 2-morpholino-4-anilinoquinoline have demonstrated potent cytotoxic activity against the HepG2 liver cancer cell line, with IC₅₀ values in the low micromolar range.[1] These compounds were found to induce cell cycle arrest, highlighting their potential as anticancer agents.[1] It is highly probable that 2-Morpholin-4-ylquinoline-3-carbaldehyde could serve as a precursor to similarly active compounds.
Caption: Potential inhibition of the PI3K signaling pathway by a morpholinoquinoline derivative.
Versatility as a Synthetic Intermediate
The true value of 2-Morpholin-4-ylquinoline-3-carbaldehyde in drug discovery lies in its role as a versatile synthetic intermediate.[2][13] The aldehyde functionality is a gateway to a vast chemical space, allowing for the creation of large compound libraries for SAR screening. Key transformations include:
-
Reductive Amination: To introduce diverse amine side chains.
-
Wittig Reaction: To form alkenes.
-
Condensation Reactions: With active methylene compounds to form chalcones and other conjugated systems.[8]
-
Oxidation: To the corresponding carboxylic acid.
-
Reduction: To the corresponding alcohol.
These modifications allow for the systematic exploration of how different substituents at the 3-position impact biological activity, selectivity, and pharmacokinetic properties.
Conclusion
2-Morpholin-4-ylquinoline-3-carbaldehyde is a strategically designed molecule that merges the pharmacologically significant quinoline core with a property-enhancing morpholine moiety. Its synthesis is robust, relying on the well-established Vilsmeier-Haack reaction and subsequent nucleophilic substitution. While its intrinsic biological profile is still under exploration, its structural similarity to known kinase inhibitors, particularly those targeting the PI3K pathway, marks it as a compound of significant interest for anticancer drug discovery. Its primary strength lies in its utility as a versatile chemical scaffold, where the reactive carbaldehyde group provides an anchor point for the development of extensive libraries of novel quinoline derivatives. For research teams in oncology and medicinal chemistry, this compound represents a valuable starting point for the generation of new, potent, and selective therapeutic agents.
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